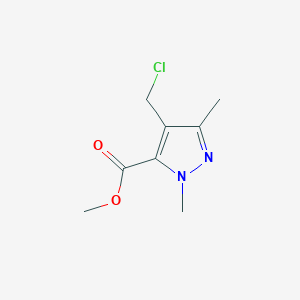

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate

Description

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is a pyrazole derivative with a chloromethyl group and ester functionality. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry. This compound’s structure includes a reactive chloromethyl group, which makes it a valuable intermediate in synthesizing more complex molecules.

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11ClN2O2/c1-5-6(4-9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3 |

InChI Key |

SEJWRVLRFHQXIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1CCl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Pyrazole Derivatives

Overview:

Chloromethylation is a fundamental step in synthesizing chloromethylated heterocycles, including pyrazoles. This process introduces a chloromethyl group (-CH2Cl) onto a heterocyclic core, often using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or Lewis acids.

- The patent CN103232389A describes a method for chloromethylating methylated heterocycles, specifically pyridine derivatives, using triphosgene and toluene as solvents, with controlled temperature conditions (0–10°C).

- Although the patent focuses on pyridine derivatives, the chloromethylation mechanism is transferable to pyrazole systems, especially when the heterocycle bears activating groups like methyl substituents at the 2 and 5 positions, which can direct electrophilic substitution.

Typical Procedure (adapted for pyrazole):

- Dissolve the methylated pyrazole precursor in an inert solvent such as toluene.

- Cool the reaction mixture to 0–10°C to control reactivity.

- Add a chloromethylating agent, such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, gradually.

- Use a Lewis acid catalyst (e.g., zinc chloride) to facilitate electrophilic substitution at the desired position.

- Stir the mixture under controlled temperature until chloromethylation is complete, monitored via TLC or HPLC.

Formation of the Pyrazole Ring with Carboxylate Functionality

Overview:

The pyrazole ring, bearing methyl groups at the 2 and 5 positions, can be synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or aldehydes.

- The literature review (e.g., from the review on pyrazole-3(4)-carbaldehyde) indicates that pyrazole rings can be formed through cyclization of hydrazines with α,β-unsaturated carbonyl compounds or via condensation reactions with suitable aldehydes.

- Condense a suitable hydrazine derivative with methyl acetoacetate or similar β-dicarbonyl compounds to form a pyrazole core.

- Cyclize under acidic or basic conditions, often with heating, to obtain the methyl-substituted pyrazole.

Esterification to Obtain Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate

Overview:

The ester group at the 3-position of the pyrazole ring can be introduced via esterification of the corresponding acid or via direct esterification of the pyrazole-3-carboxylic acid derivative.

- Esterification is typically achieved by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or using methylating reagents like diazomethane.

- If starting from the acid form, reflux the pyrazole-3-carboxylic acid with excess methanol and a catalytic amount of sulfuric acid.

- Alternatively, methylate the carboxylic acid using diazomethane under controlled conditions to produce the methyl ester.

Integration of the Chloromethyl Group with the Esterified Pyrazole

- The chloromethyl group introduced via chloromethylation at the 4-position of the pyrazole ring remains intact during esterification if conditions are carefully controlled.

- The overall process involves sequential chloromethylation followed by esterification, ensuring the integrity of the chloromethyl group.

Summary of the Proposed Preparation Route

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Chloromethylation | 0–10°C, inert solvent | Chloromethyl methyl ether or paraformaldehyde + HCl, Lewis acid catalyst | Introduces -CH2Cl at the 4-position |

| 2 | Pyrazole ring synthesis | Reflux, acidic/basic conditions | Hydrazine derivatives + methyl acetoacetate | Forms the 2,5-dimethylpyrazole core |

| 3 | Esterification | Reflux | Methanol + sulfuric acid or diazomethane | Converts carboxylic acid to methyl ester |

| 4 | Final assembly | Controlled conditions | Chloromethylated pyrazole + esterified intermediate | Yields this compound |

Notes and Considerations

- Reaction Monitoring: TLC, HPLC, or NMR should be used to verify the progress of chloromethylation and ring formation steps.

- Purification: Recrystallization or chromatography can be employed to purify intermediates and the final compound.

- Safety: Chloromethylating agents are highly toxic and carcinogenic; appropriate safety measures are mandatory.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) serves as a versatile electrophilic center for nucleophilic displacement reactions.

Mechanistic Insight : The chloromethyl group undergoes Sₙ2 displacement, with reactivity enhanced by the electron-withdrawing ester group at position 3 . Steric effects from the 2,5-dimethyl groups limit access to bulky nucleophiles .

Ester Hydrolysis and Derivatives

The methyl ester at position 3 can be hydrolyzed or transformed into other functional groups:

Key Note : The ester group’s electronic effects stabilize the pyrazole ring against electrophilic attack, directing reactivity to the chloromethyl site .

Cyclization and Annulation Reactions

The chloromethyl group facilitates intramolecular cyclizations or cross-coupling reactions:

Example : Reaction with hydrazine yields tricyclic systems via displacement of Cl and subsequent cyclocondensation .

Oxidation and Functionalization

Controlled oxidation modifies the chloromethyl or methyl groups:

Caution : Strong oxidants (e.g., CrO₃) may degrade the pyrazole core .

Biological Relevance

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

Scientific Research Applications

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

- Methyl 4-(bromomethyl)-2,5-dimethylpyrazole-3-carboxylate : Replacing chlorine with bromine increases molecular weight and reactivity in nucleophilic substitutions. Bromine’s higher leaving-group ability makes this compound more reactive in SN2 reactions compared to the chlorinated analogue .

- Methyl 4-(hydroxymethyl)-2,5-dimethylpyrazole-3-carboxylate : The hydroxyl group reduces electrophilicity but enhances solubility in polar solvents. This derivative is less hazardous but requires protection during synthetic steps to avoid undesired side reactions.

Reactivity and Stability

- Chloromethyl vs. Methyl Ethers: Unlike Chloromethyl Methyl Ether (CMME, CAS 107-30-2), which is highly carcinogenic and corrosive, the chloromethyl group in the pyrazole derivative is less volatile due to steric hindrance from the pyrazole ring and ester group. However, both compounds share risks of skin/eye irritation and flammability .

- Comparison with Non-Halogenated Pyrazoles: Pyrazoles lacking halogen substituents (e.g., methyl 2,5-dimethylpyrazole-3-carboxylate) exhibit lower toxicity but reduced utility in cross-coupling reactions.

Hazard Profiles

Notes on Data Limitations

- The carcinogenicity of this compound is inferred from structural similarities to CMME but lacks direct toxicological studies .

- Comparative data for brominated analogues are scarce, highlighting a need for further research.

Biological Activity

Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the reaction of appropriate hydrazones with various electrophiles. The chloromethyl group in this structure enhances its reactivity and potential biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which this compound exerts its anti-inflammatory properties.

- In Vitro Studies : A study reported that derivatives of pyrazole compounds showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate potency in inhibiting inflammatory pathways .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 μM | 31.4 μM |

| 4b | 26.04 μM | 23.8 μM |

| 4d | 28.39 μM | 34.4 μM |

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) Studies : Several derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 25.1 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| MRSA | 25.1 |

| E. coli | 12.5 |

| S. aureus | 12.5 |

3. Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties.

- Cell Line Studies : In vitro assays have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 0.36 µM to 1.8 µM .

Case Studies

Several case studies highlight the biological activities of this compound:

- Study on Anti-inflammatory Effects : In a carrageenan-induced paw edema model, compounds similar to this compound significantly reduced inflammation compared to control groups .

- Antibacterial Screening : A series of pyrazole derivatives were screened against both Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Research : A recent study investigated the effects of pyrazole derivatives on tumor growth in xenograft models, showing a reduction in tumor size when treated with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(chloromethyl)-2,5-dimethylpyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or esterification reactions. For example, alkylation of pyrazole precursors using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions is a key step . Optimization involves:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloromethyl group) .

- Catalyst selection : Lewis acids like AlCl₃ may enhance regioselectivity during alkylation .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is effective for isolating the product .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store in airtight, amber-glass containers at –20°C to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use inert atmospheres (N₂/Ar) during weighing and avoid contact with metals (e.g., stainless steel spatulas) due to corrosion risks .

- Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like 4-hydroxymethyl derivatives .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR resolves the chloromethyl (–CH₂Cl) triplet at δ ~4.2 ppm and pyrazole ring protons at δ ~6.5–7.0 ppm . ¹³C NMR confirms the ester carbonyl at ~165 ppm .

- Mass spectrometry : High-resolution ESI-MS (exact mass: 217.0512 g/mol) validates molecular composition .

- IR : Absence of –OH stretches (~3200 cm⁻¹) confirms esterification completeness .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity in alkylation be resolved?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., O- vs. N-alkylation). To address this:

- Computational modeling : Use DFT calculations to predict thermodynamic favorability of alkylation sites .

- Isotopic labeling : Introduce deuterated reagents (e.g., CD₃OD) to track reaction intermediates via MS/MS .

- In-situ monitoring : ReactIR or NMR kinetics can identify transient intermediates and optimize reaction quenching times .

Q. What strategies mitigate decomposition during functionalization of the chloromethyl group?

- Methodological Answer :

- Protecting groups : Temporarily replace the chloromethyl group with a tert-butyldimethylsilyl (TBS) ether to stabilize it during subsequent reactions .

- Low-temperature nucleophilic substitution : Perform reactions at –78°C with non-polar solvents (e.g., THF) to reduce hydrolysis .

- Alternative reagents : Use silver salts (AgNO₃) to enhance leaving-group ability in SN2 reactions .

Q. How can this compound serve as a precursor for bioactive molecules, and what modifications are most promising?

- Methodological Answer :

- Antimicrobial agents : Replace the chloromethyl group with thiols or amines to generate pyrazole-thioether or pyrazole-amine derivatives targeting bacterial enzymes .

- Kinase inhibitors : Introduce sulfonamide or urea moieties at the ester position to enhance binding affinity .

- Method validation : Screen derivatives via in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking studies .

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 2,5-dimethyl groups on the pyrazole ring hinder nucleophilic attack, favoring SN1 over SN2 mechanisms. Use bulky bases (e.g., DBU) to stabilize carbocation intermediates .

- Electronic effects : Electron-withdrawing ester groups activate the chloromethyl site for nucleophilic substitution. Hammett studies (σ⁺ values) quantify substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity verification : Recrystallize the compound from ethanol/water and compare DSC thermograms with literature values .

- Solvent effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.